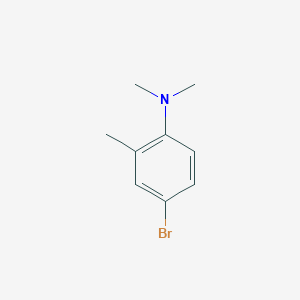

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

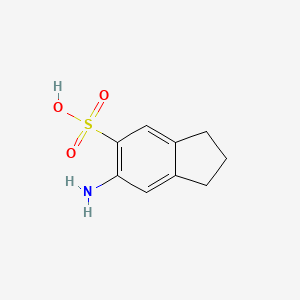

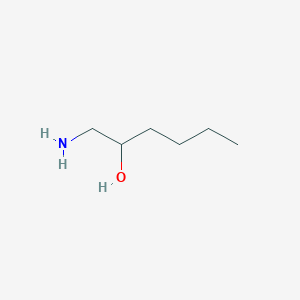

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the CAS Number: 912284-83-4 . It has a molecular weight of 166.2 and is typically stored at room temperature . It appears as a liquid in its physical form .

Synthesis Analysis

Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) was resolved by the N-phthaloyl derivative of the undesired enantiomer . For the enantiomeric enrichment of the resulting enantiomeric mixture, two simple processes are reported: selective precipitation of the FTHQ from the melt and recrystallization of its hydrochloric salt from water .Molecular Structure Analysis

The IUPAC name of this compound is 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline . The InChI code is 1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 . The InChI key is DXIZWPSUAKANDM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a liquid at room temperature . It has a molecular weight of 166.2 .Wissenschaftliche Forschungsanwendungen

Resolution Processes and Kinetic Control

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been studied for its resolution in various solvents using tartaric acid derivatives. This research observed strong reaction kinetics and solvent dependence, leading to an economically viable resolution process with a racemization step (Bálint et al., 2002).

Stereoselectivity in Acylation

The acylative kinetic resolution of racemic FTHQ showed that fluorine atoms in the aromatic fragment of heterocyclic amines increase stereoselectivity in acylation. This led to the development of a method for preparing enantiopure S-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Gruzdev et al., 2013).

Ocular Hypotensive Action

A study on new molecular entities based on 1-ethyl-1,2,3,4-tetrahydroquinoline, including a compound similar to 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, revealed significant ocular hypotensive action in rabbits. This research focused on physicochemical properties and pharmacological activities, finding one compound with potent ocular hypotensive effects (Pamulapati & Schoenwald, 2011).

Antitubercular Activity

The reaction of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with various compounds demonstrated antitubercular properties. This research explored the structure and antitubercular characteristics of the synthesized compounds (Ukrainets et al., 2006).

Supercritical Fluid Extraction

The separation of FTHQ enantiomers using supercritical fluid extraction with carbon dioxide was studied, showing an efficient method for purifying these enantiomers (Kmecz et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Mode of Action

The mode of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is not well-understood at this time. It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes. More detailed studies are required to elucidate these interactions and the resulting changes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Eigenschaften

IUPAC Name |

7-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIZWPSUAKANDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474810 |

Source

|

| Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

CAS RN |

912284-83-4 |

Source

|

| Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.